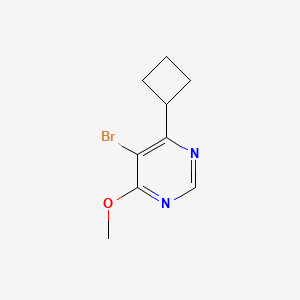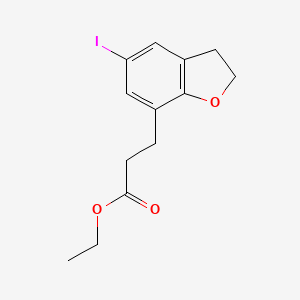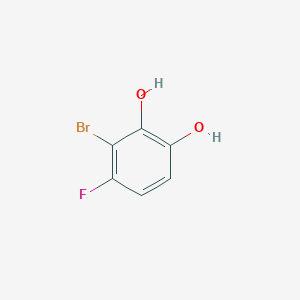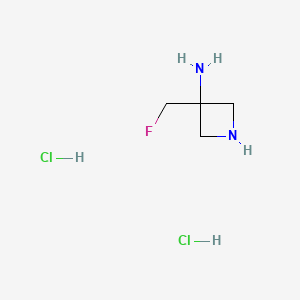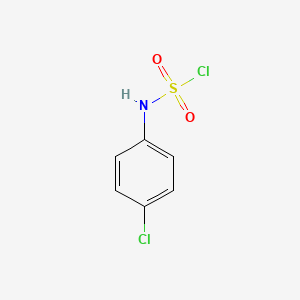
(4-Chlorophenyl)sulfamyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)sulfamyl chloride is an organic compound with the molecular formula C6H4ClSO2Cl. It is a sulfonyl chloride derivative, which is often used as an intermediate in the synthesis of various chemical compounds. This compound is known for its reactivity and is utilized in multiple chemical reactions, making it valuable in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)sulfamyl chloride typically involves the chlorination of 4-chlorobenzenesulfonamide. One common method includes the reaction of 4-chlorobenzenesulfonamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C6H4ClSO2NH2} + \text{SOCl2} \rightarrow \text{C6H4ClSO2Cl} + \text{SO2} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)sulfamyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction: It can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, it can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include primary and secondary amines, alcohols, and thiols. The reactions are usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)sulfamyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a precursor for the synthesis of biologically active sulfonamide derivatives, which have antimicrobial and antiviral properties.
Medicine: Sulfonamide derivatives synthesized from this compound are used in the development of drugs for treating bacterial infections and other diseases.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)sulfamyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions often proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (typically chloride ion).
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorophenyl)methanesulfonyl chloride: Similar in structure but with a methylene group between the phenyl ring and the sulfonyl chloride group.
(4-Chlorophenyl)sulfonyl chloride: Lacks the sulfamyl group, making it less reactive in certain nucleophilic substitution reactions.
Uniqueness
(4-Chlorophenyl)sulfamyl chloride is unique due to the presence of both the sulfonyl chloride and sulfamyl groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its simpler counterparts.
Propiedades
Número CAS |
172662-89-4 |
|---|---|
Fórmula molecular |
C6H5Cl2NO2S |
Peso molecular |
226.08 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)sulfamoyl chloride |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H |
Clave InChI |
BRILQXRAARKYQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NS(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one](/img/structure/B13906559.png)

![1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)


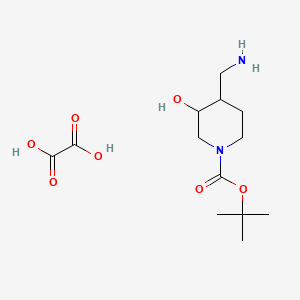
![2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13906585.png)
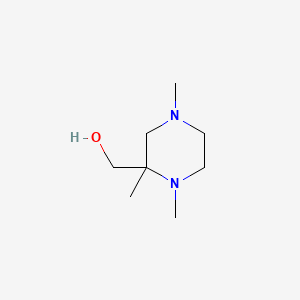

![3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13906612.png)
